N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC16166942
Molecular Formula: C32H25N5OS
Molecular Weight: 527.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H25N5OS |
|---|---|
| Molecular Weight | 527.6 g/mol |
| IUPAC Name | N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C32H25N5OS/c1-22-15-17-26(18-16-22)37-31(23-9-3-2-4-10-23)35-36-32(37)39-21-30(38)34-33-20-29-27-13-7-5-11-24(27)19-25-12-6-8-14-28(25)29/h2-20H,21H2,1H3,(H,34,38)/b33-20+ |
| Standard InChI Key | PLUVNQHXHHKIIK-FMFFXOCNSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6 |
Introduction
N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structural features, which include an anthracene moiety linked to a hydrazide functional group, further connected to a triazole ring containing a sulfanyl group. This intricate structure allows for diverse chemical interactions and potential biological activities. The compound has a molecular formula of C33H27N5OS and a molecular weight of approximately 541.7 g/mol .
Biological Activities and Potential Applications
Research indicates that this compound exhibits significant biological activity, primarily due to its anthracene component, which can intercalate with DNA, potentially inhibiting DNA replication and transcription. The triazole ring may interact with various enzymes and proteins, modulating their activity. Preliminary studies suggest its potential as a therapeutic agent in oncology and other fields.
| Biological Activity | Potential Application |
|---|---|
| DNA Intercalation | Cancer Treatment |
| Enzyme Modulation | Therapeutic Agent |
| Gene Therapy | Genetic Disorders |
Comparison with Similar Compounds
Several compounds share structural similarities with N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. These include:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-(anthracen-9-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine | Contains piperazine instead of triazole | Focused on neuropharmacology |
| 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide | Chlorophenyl substitution on triazole | Potential anti-inflammatory properties |
| 4-{(anthracen-9-yl)methyleneamino}-1,5-dimethyl-2-phenylpyrazol | Pyrazole instead of triazole | Exhibits analgesic properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume